molecular formula C26H26N4OS B14799738 2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine

2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B14799738
M. Wt: 442.6 g/mol
InChI Key: KFOSXSJIKYKUQH-UHFFFAOYSA-N
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Description

2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to an imidazopyridine core through a sulfanyl bridge.

Preparation Methods

The synthesis of 2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine involves multiple steps. The process typically starts with the preparation of the benzylpiperidine intermediate, which is then coupled with the imidazopyridine core. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in treating certain diseases, such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

When compared to other similar compounds, 2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine stands out due to its unique structural features and diverse range of applications. Similar compounds include 4-benzylpiperidine and other imidazopyridine derivatives, which may share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(3H-imidazo[4,5-c]pyridin-2-ylsulfanylmethyl)phenyl]methanone

InChI

InChI=1S/C26H26N4OS/c31-25(30-14-11-20(12-15-30)16-19-4-2-1-3-5-19)22-8-6-21(7-9-22)18-32-26-28-23-10-13-27-17-24(23)29-26/h1-10,13,17,20H,11-12,14-16,18H2,(H,28,29)

InChI Key

KFOSXSJIKYKUQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSC4=NC5=C(N4)C=NC=C5

Origin of Product

United States

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